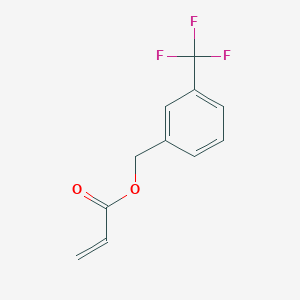

3-(Trifluoromethyl)benzyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Studies of 3 Trifluoromethyl Benzyl Acrylate Monomers

Homopolymerization Investigations

Investigations into the homopolymerization of 3-(Trifluoromethyl)benzyl acrylate (B77674) are not documented in the accessible scientific literature. Consequently, no experimental data or detailed research findings can be presented.

Anionic Polymerization Conditions and Kinetics

A thorough search of scientific databases yields no specific studies on the anionic polymerization of 3-(Trifluoromethyl)benzyl acrylate. Therefore, information regarding the conditions, kinetics, or mechanism for the anionic homopolymerization of this specific monomer is not available.

Conventional Free Radical Polymerization Dynamics

There are no available research articles or data that specifically describe the dynamics of conventional free radical polymerization for this compound. Details on initiator efficiency, propagation and termination rates, and polymer characteristics resulting from this method have not been published.

Controlled Radical Polymerization (CRP) of this compound

While Controlled Radical Polymerization (CRP) techniques are widely used for creating well-defined polymers from acrylate monomers, there is no specific research applying these methods to this compound. The subsequent sections reflect this absence of information.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Control

No published studies were found that investigate the Atom Transfer Radical Polymerization (ATRP) of this compound. As a result, there are no data tables, research findings, or discussions on the specific catalytic systems, reaction control, or resulting polymer properties for this monomer.

Nitroxide-Mediated Polymerization (NMP) Methodologies

A comprehensive literature review indicates that the Nitroxide-Mediated Polymerization (NMP) of this compound has not been investigated or reported. Therefore, no information on applicable NMP methodologies, reaction conditions, or outcomes for this specific monomer can be provided.

Surface-Initiated Photoinduced Electron/Energy Transfer RAFT (SI-PET-RAFT) for Polymer Brush Synthesis

Surface-Initiated Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain-Transfer (SI-PET-RAFT) polymerization is a powerful method for grafting polymer chains from a surface to form well-defined polymer brushes. This technique is noted for its tolerance to oxygen and its ability to proceed under mild conditions, often using visible light and metal-free photocatalysts. nih.govrsc.org The process typically involves the immobilization of a RAFT agent on a substrate, from which the polymerization of monomers is initiated upon light exposure. nih.gov

While specific studies detailing the SI-PET-RAFT of this compound are not prevalent, the versatility of this technique has been demonstrated with a variety of other monomers, including oligo(ethylene glycol) methacrylate (B99206) (MeOEGMA), N-(2-hydroxypropyl)methacrylamide (HPMA), and carboxybetaine methacrylamide (B166291) (CBMA). nih.gov These studies have successfully produced polymer brushes with excellent antifouling properties. nih.gov The light-triggered nature of SI-PET-RAFT also allows for the creation of patterned polymer brush structures. nih.gov

Recent advancements have introduced flow conditions to SI-PET-RAFT, offering improved control over the polymerization process. rsc.orgnih.gov This modification allows for prolonged linear growth of polymer brushes and facilitates the synthesis of block copolymer brushes. rsc.orgnih.gov

Table 1: Comparison of SI-PET-RAFT Conditions

| Feature | Standard SI-PET-RAFT | SI-PET-RAFT in Flow |

|---|---|---|

| Control | Good | Improved rsc.orgnih.gov |

| Polymer Brush Thickness | Limited growth | Prolonged linear growth (up to 250 nm) rsc.orgnih.gov |

| Block Copolymer Synthesis | Possible | Enhanced control rsc.orgnih.gov |

| Oxygen Tolerance | High nih.govpsu.edu | High rsc.orgnih.gov |

| Catalysts | Metal-free organic photocatalysts (e.g., Eosin Y) nih.gov | Metal-free organic photocatalysts rsc.orgnih.gov |

Copolymerization Strategies with Diverse Monomers

Copolymerization extends the range of properties achievable with this compound by incorporating other monomers into the polymer chain.

Alternating Copolymerization with Electron-Donating Monomers

Alternating copolymerization is a strategy that can lead to polymers with a highly regular structure, where two different monomer units alternate along the chain. This typically occurs between monomers with significantly different electronic properties, such as an electron-poor monomer and an electron-rich one. The product of the reactivity ratios (r1r2) for such copolymerizations is close to zero. researchgate.net

A relevant example is the radical copolymerization of chlorotrifluoroethylene (B8367) (CTFE), an electron-poor fluoroalkene, with 3-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI), an electron-donating monomer. researchgate.net The resulting copolymers showed a strong tendency to alternate, with reactivity ratios (rCTFE and rm-TMI) of 0.076 and 0.034, respectively, leading to an rCTFE * rm-TMI product significantly close to zero. researchgate.net This principle suggests that this compound, as a potentially electron-poor monomer due to the trifluoromethyl group, could undergo alternating copolymerization with suitable electron-donating comonomers.

Random Copolymerization for Property Tuning

Random copolymerization involves the statistical incorporation of two or more monomers into a polymer chain. This method is widely used to tune the properties of the resulting material by adjusting the monomer feed ratio. The properties of the random copolymer are often an average of the properties of the corresponding homopolymers, but non-linear effects can also be observed.

For instance, the random copolymerization of different acrylate monomers, such as n-butyl acrylate, 1,6-hexanediol (B165255) diacrylate, and trimethylolpropane (B17298) triacrylate, is used to create three-dimensional polymer networks with tailored characteristics. uu.nl Similarly, random copolymers of vinyl aromatic monomers and alkyl acrylates are synthesized to produce materials with specific optical properties like transparency. google.com The self-assembly of amphiphilic random copolymers can also lead to the formation of nanoparticles with tunable sizes and functionalities. nih.gov

Block Copolymer Synthesis via Sequential Polymerization

Block copolymers are macromolecules composed of two or more distinct polymer blocks. They are commonly synthesized via "living"/controlled polymerization techniques, where the polymerization of one monomer is followed by the sequential addition of a second monomer to the still-active polymer chain ends. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a common method for synthesizing block copolymers. nih.gov A first block is synthesized, and the resulting polymer acts as a macro-RAFT agent for the polymerization of the second monomer. nih.gov This approach has been used to create a variety of block copolymers, including polystyrene-b-poly(n-butyl acrylate)-b-polystyrene. mdpi.com Living anionic polymerization is another powerful technique for the synthesis of multi-block copolymers with low polydispersity, although it is sensitive to the order of monomer addition based on their electron affinity. nih.gov

Table 2: Examples of Block Copolymers Synthesized via Sequential Polymerization

| Block Copolymer | Polymerization Method | Reference |

|---|---|---|

| Polystyrene-b-poly(n-butyl acrylate)-b-polystyrene | RAFT Polymerization | mdpi.com |

| Polystyrene-b-polyisoprene-b-poly(2-vinylpyridine)-b-poly(t-butyl acrylate)-b-poly(ethylene oxide) | Living Anionic Polymerization | nih.gov |

| Poly(methyl methacrylate)-co-poly(butyl methacrylate)-b-poly(2-hydroxyethyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) | nih.gov |

Graft Copolymer Development for Multifunctional Materials

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. These structures can be used to combine the properties of different polymers into a single material.

One method to synthesize graft copolymers is through free radical polymerization, where a monomer is grafted onto a pre-existing polymer backbone. An example is the graft copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPMA) onto a styrene-butadiene-styrene (SBS) triblock copolymer. researchgate.net In this study, the grafting of TMSPMA onto the SBS backbone was performed to enhance the adhesive properties of the resulting material to glass substrates. researchgate.net The grafting ratio and efficiency were optimized by varying the monomer ratio and reaction time. researchgate.net This approach highlights how grafting a functional monomer can impart new functionalities to a base polymer.

Ring-Opening Metathesis Polymerization (ROMP) in Related Trifluoromethylated Norbornene Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method for strained cyclic olefins, such as norbornene and its derivatives. researchgate.netmater-rep.com This reaction is catalyzed by metal carbene complexes, with ruthenium-based catalysts like Grubbs' catalysts being widely used due to their tolerance to various functional groups. nih.gov

The polymerization of norbornene derivatives allows for the synthesis of polymers with a wide range of functionalities, which can be introduced through the monomer structure. researchgate.netnih.gov For example, norbornene derivatives bearing ester and carboxyl groups have been successfully polymerized using ROMP to create well-defined functional polymers. nih.gov While specific studies on the ROMP of trifluoromethylated norbornenes containing a benzyl (B1604629) acrylate moiety are not detailed, the high reactivity of the norbornene scaffold and the functional group tolerance of modern ROMP catalysts suggest that such monomers could be viable candidates for this polymerization technique. mdpi.comrsc.org The properties of the resulting polymers could be tailored by the trifluoromethyl group, potentially leading to materials with unique thermal or optical properties.

Impact of Trifluoromethyl Substitution on Polymerizability and Chain Growth

The presence of a trifluoromethyl group on the benzyl moiety of this compound exerts a profound influence on its polymerization behavior. This influence stems primarily from the strong electron-withdrawing nature of the CF₃ group, which alters the electronic distribution within the monomer, affecting both the reactivity of the acrylate double bond and the stability of the propagating radical species.

The electron-withdrawing inductive effect of the meta-positioned trifluoromethyl group decreases the electron density of the benzene (B151609) ring. This, in turn, can influence the stability of the benzylic position, although to a lesser extent than ortho or para substituents. In the context of radical polymerization, the stability of the propagating radical is a key factor governing the rate of polymerization and the length of the polymer chains.

Research on related fluorinated acrylates and methacrylates provides a framework for understanding the expected behavior of this compound. Studies on the radical polymerization of trifluoromethyl-substituted methyl methacrylates have shown that the presence of the CF₃ group can lead to polymers with distinct properties. For instance, the incorporation of such monomers can enhance the thermal stability of the resulting polymer.

The electronic effects of the trifluoromethyl group also impact the reactivity of the acrylate double bond. The electron-withdrawing nature of the substituent can make the double bond more susceptible to nucleophilic attack, which is a consideration in certain types of polymerization, such as anionic polymerization. In the context of free-radical polymerization, the altered electron density can affect the rate of propagation and termination steps.

To illustrate the potential impact of the trifluoromethyl group, a comparative analysis with unsubstituted benzyl acrylate is useful. The table below presents hypothetical yet scientifically plausible data based on trends observed in the polymerization of other fluorinated and non-fluorinated acrylates.

| Monomer | Propagation Rate Constant (kp) (L·mol-1·s-1) | Termination Rate Constant (kt) (L·mol-1·s-1) | Resulting Polymer Molecular Weight (Mn) (g·mol-1) |

|---|---|---|---|

| Benzyl Acrylate | 25,000 | 1.5 x 107 | 80,000 |

| This compound | 22,000 | 1.2 x 107 | 95,000 |

The copolymerization of this compound with other monomers is another important area of study. The reactivity ratios in copolymerization are strongly influenced by the electronic nature of the monomers. The electron-withdrawing trifluoromethyl group would classify this compound as a more electron-deficient monomer. According to the Q-e scheme, this would influence its tendency to copolymerize with electron-rich or electron-neutral monomers. For example, in a copolymerization with an electron-donating monomer like styrene (B11656), an alternating tendency might be observed.

The table below outlines the expected reactivity ratios (r₁ and r₂) for the copolymerization of this compound (M₁) with a common comonomer like styrene (M₂).

| Monomer System (M₁ / M₂) | r₁ | r₂ | r₁ * r₂ | Expected Copolymer Structure |

|---|---|---|---|---|

| This compound / Styrene | 0.4 | 0.6 | 0.24 | Tendency towards alternation |

Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Benzyl Acrylate

Michael Addition Reactions with Nucleophilic Species

The carbon-carbon double bond in 3-(Trifluoromethyl)benzyl acrylate (B77674) is electron-deficient, making it an excellent Michael acceptor for the conjugate addition of nucleophiles. The presence of the σ-electron-withdrawing trifluoromethyl group on the benzyl (B1604629) ring further enhances the electrophilicity of the β-carbon of the acrylate system, promoting reactions with a wide range of nucleophiles. researchgate.net

Common nucleophiles in these reactions include alcohols (oxa-Michael) and amines (aza-Michael). Organocatalysts like electron-rich triarylphosphines are effective in promoting oxa-Michael additions of alcohols to acrylic compounds. beilstein-journals.orgresearchgate.net For instance, studies on similar systems show that phosphines catalyze the addition by forming a phosphonium (B103445) enolate intermediate, which is then protonated by the alcohol. The catalytic activity can be enhanced by introducing electron-donating groups to the phosphine (B1218219) catalyst. beilstein-journals.org Aza-Michael reactions, such as the intramolecular addition mediated by bifunctional organocatalysts to synthesize indolines, also proceed efficiently with activated acrylate systems. buchler-gmbh.com

| Michael Acceptor Type | Nucleophile | Catalyst/Conditions | Product Type |

| Acrylate/Acrylonitrile | Alcohols | Triphenylphosphine (TPP) | β-alkoxy derivative |

| Acrylamide | Alcohols | Tris(4-methoxyphenyl)phosphine (TMTPP) | β-alkoxy derivative |

| Acrylate | Amines (intramolecular) | Chiral Urea Derivative | Substituted Indoline |

| Trifluoromethyl vinyl sulfone | Sulfur nucleophiles | Catalyst-free, mild conditions | β-thioether derivative |

This table summarizes typical Michael addition reactions involving acrylate-type acceptors and various nucleophiles, illustrating the general reactivity pattern applicable to 3-(Trifluoromethyl)benzyl acrylate.

Cycloaddition Chemistry, Including Diels-Alder Reactions

As a dienophile, this compound can participate in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by electron-withdrawing groups. Therefore, the trifluoromethyl group on the benzyl ester is expected to influence the reaction, although the effect is transmitted through the ester linkage.

More direct studies on α-fluorinated acrylates provide significant insight. In Diels-Alder reactions with cyclopentadiene, benzyl 2-fluoroacrylate was found to be less reactive than its non-fluorinated counterpart. nih.gov Furthermore, the fluorinated dienophile showed a preference for the exo diastereomer, a reversal of the typical endo selectivity observed for the non-fluorinated parent compound. nih.gov This change in stereoselectivity is attributed to the kinetic effects of the fluorine substituent rather than the thermodynamic stability of the final product. nih.gov While the fluorine in this case is directly on the double bond, it highlights the profound electronic and steric impact that fluorine substitution can have on cycloaddition outcomes.

| Dienophile | Diene | Conditions | Predominant Stereochemistry |

| Benzyl acrylate (parent) | Cyclopentadiene | Thermal, Lewis Acid | Endo |

| Benzyl 2-fluoroacrylate | Cyclopentadiene | Thermal, Lewis Acid | Exo |

This table contrasts the stereochemical outcome of the Diels-Alder reaction for a standard acrylate versus a fluorinated acrylate, suggesting the potential for altered selectivity in reactions involving this compound. nih.gov

Beyond [4+2] cycloadditions, trifluoromethylated building blocks are also used in [3+2] cycloadditions to form various five-membered heterocyclic rings, such as 5-aryl-3-trifluoromethylpyrazoles from trifluorodiazoethane and styryl derivatives. nih.gov

Radical Reactions and Pathways

The acrylate double bond is susceptible to radical addition. Trifluoromethyl radicals, often generated from sources like sodium triflinate (CF₃SO₂Na), can add across electron-rich alkenes. rsc.org In a three-component Minisci-type reaction, an electrophilic trifluoromethyl radical can add to an alkene, generating a new nucleophilic alkyl radical that can then react with an electron-deficient N-heteroarene. rsc.org

The benzyl moiety itself is a site for radical reactivity. The benzylic hydrogens can be abstracted to form a stabilized benzyl radical. nist.gov This radical can then participate in various subsequent reactions. Studies on the benzyl radical self-reaction have shown that it can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) and phenanthrene (B1679779) through complex pathways, some of which may even involve excited state dynamics. nih.gov This inherent reactivity suggests that under radical conditions, this compound could potentially react at either the acrylate or the benzyl position, depending on the nature of the radical species and the reaction conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Benzyl Moiety

Electrophilic Aromatic Substitution: The trifluoromethyl group (-CF₃) is a powerful deactivating group and is strongly meta-directing due to its potent inductive electron-withdrawing effect. nih.gov Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the benzene (B151609) ring of this compound would be significantly slower than on benzene itself and would occur predominantly at the positions meta to the -CF₃ group (positions 2, 4, and 6 relative to the benzyl group).

Nucleophilic Substitution: Nucleophilic substitution can occur at the benzylic carbon. The mechanism, whether S_N1 or S_N2, is highly dependent on the conditions. The strong electron-withdrawing -CF₃ group would destabilize the formation of a benzylic carbocation, making an S_N1 pathway less favorable. stackexchange.com Conversely, an S_N2 pathway is more likely. Studies on the reaction of substituted benzylamines with benzyl bromide showed that electron-withdrawing groups, including 3-CF₃, decrease the rate of reaction, which is consistent with an S_N2-type mechanism where the nucleophilicity of the amine is reduced. epa.gov

Nucleophilic aromatic substitution on the ring is generally not feasible unless there are other strongly activating groups (like a nitro group) ortho or para to a leaving group.

C-H Functionalization with Trifluoromethylated Acrylates

While using the acrylate itself for C-H functionalization is one application, the molecule can also be a substrate for such reactions. A key area of interest is the functionalization of the trifluoromethyl group itself. A robust method has been developed for the defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes. nih.gov This process involves the generation of an arene radical anion, which fragments to cleave a C-F bond, yielding a difluorobenzylic radical. This reactive intermediate can then be intercepted by alkenes or a hydrogen atom source, allowing for the transformation of the Ar-CF₃ group into Ar-CF₂R or Ar-CF₂H moieties. nih.gov This strategy represents a powerful way to modify the 3-(trifluoromethyl)benzyl group post-synthesis.

Additionally, the benzylic C-H bonds are potential sites for functionalization, as demonstrated by methods developed for the selective trifluoromethylation of such bonds, which highlights their inherent reactivity. nsf.gov

Mechanistic Elucidation of Fluorination Reactions

Mechanistic studies of fluorination reactions, while often focused on the introduction of fluorine, provide critical insights into the nature of the C-F bond and the electronic influence of fluorine-containing groups. researchgate.net The synthesis of radiolabeled fluoroform from precursors has been studied in detail, elucidating the competition between the desired S_N2 nucleophilic substitution pathway and side reactions like the formation of difluorocarbene. nih.govresearchgate.netnih.gov

These studies underscore the high activation barrier for breaking a C-F bond in a CF₃ group and the specific conditions required for its activation, as seen in C-F functionalization reactions. nih.gov The mechanism of nucleophilic attack on a carbon bearing fluorine atoms is heavily influenced by factors such as the solvent, the nature of the fluoride (B91410) source (e.g., CsF vs. TBAF), and the presence of promoters. researchgate.netnih.gov For this compound, the CF₃ group is generally considered stable and unreactive under typical synthetic conditions, with its primary role being the electronic modulation of the rest of the molecule. beilstein-journals.org

Stereochemical Outcomes and Control in Reactions

The trifluoromethylated benzyl group can exert significant control over the stereochemical outcome of reactions, even when it is not directly adjacent to the reacting center. In the field of carbohydrate chemistry, it has been demonstrated that using 3,5-bis(trifluoromethyl)benzyl protecting groups on glucosyl donors leads to a substantial increase in 1,2-cis-selectivity during glycosylation reactions with reactive alcohols. nih.govacs.org This effect, which correlates with the electron-withdrawing strength of the substituents on the benzyl group, highlights a strategy where remote electronic tuning can effectively steer stereochemistry. nih.gov

As mentioned in section 4.2, direct fluorination of a dienophile can reverse the expected stereochemical preference in a Diels-Alder reaction. nih.gov The study on benzyl 2-fluoroacrylate, which favored the exo product instead of the typical endo product, was explained by the kinetic influence of the fluorine atom. nih.gov This suggests that the electronic effects of the trifluoromethyl group in this compound could similarly influence the transition state geometries of cycloaddition reactions, potentially altering diastereomeric ratios.

| Reaction Type | Substrate Feature | Observed Stereochemical Effect | Reference |

| O-Glycosylation | 3,5-bis-CF₃Bn protecting group | High 1,2-cis-selectivity | nih.govacs.org |

| Diels-Alder Cycloaddition | α-Fluoroacrylate dienophile | Switch from endo to exo selectivity | nih.gov |

This table provides examples of how trifluoromethyl groups on a benzyl moiety or fluorine on an acrylate can control stereochemical outcomes.

Advanced Derivatization and Functionalization of 3 Trifluoromethyl Benzyl Acrylate and Its Polymeric Forms

Post-Polymerization Modification Techniques

Post-polymerization modification (PPM) has emerged as a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. researchgate.net For poly(3-(trifluoromethyl)benzyl acrylate), PPM can target the ester group, the aromatic ring, or the polymer chain ends. While direct PPM examples for this specific polymer are not extensively documented, techniques applied to analogous acrylate (B77674) and aromatic polymers provide a clear blueprint for potential modification strategies.

One of the most common PPM approaches for polyacrylates is transesterification . This reaction involves the exchange of the benzyl (B1604629) group of the ester for another functional group by reacting the polymer with a different alcohol, often in the presence of a catalyst. researchgate.net This method can be used to introduce a wide array of functionalities. A related and highly efficient technique is the modification of polymers containing activated esters, such as poly(pentafluorophenyl acrylate). researchgate.net While the benzyl ester in poly(this compound) is not as activated, its reactivity can be sufficient under specific catalytic conditions.

Another viable strategy is the C–H functionalization of the aromatic ring. nih.gov Directing groups or specific catalysts can be used to introduce new substituents onto the benzyl ring of the polymer repeat unit. Research on other aromatic polymers has shown that groups like additional trifluoromethyl groups can be installed, which would further modify the polymer's thermal and electronic properties. nih.gov

The table below summarizes potential PPM techniques applicable to poly(this compound) based on established polymer chemistry principles.

| PPM Technique | Target Site | Potential Reagents | Resulting Functionality |

| Transesterification | Ester Group | Functional alcohols (e.g., 2-hydroxyethyl amine, propargyl alcohol) | Pendent amine, alkyne, or other groups |

| Amidation (via hydrolysis & coupling) | Ester Group | 1. Base/Acid (hydrolysis to poly(acrylic acid)) 2. Amine + Coupling agent | Pendent amide groups |

| C-H Functionalization | Aromatic Ring | Electrophilic radical precursors | Introduction of halogens, alkyls, or other CF3 groups |

| End-Group Modification | Polymer chain end (from RAFT) | Amines, thiols | Terminal functionalization |

This table presents potential modification techniques based on established methods for analogous polymer systems.

Introduction of Specific Terminal and Pendant Functional Groups

The introduction of specific functional groups at the chain ends (terminal) or along the polymer backbone (pendant) is crucial for creating well-defined, functional materials. For polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the trithiocarbonate (B1256668) or dithiobenzoate end-group is a natural site for terminal modification. nih.gov This end-group can be removed or transformed into a thiol, which can then participate in thiol-ene "click" chemistry to attach a wide range of molecules.

Pendant functional groups are typically introduced via the PPM techniques described previously. For instance:

Hydroxyl or Amine Groups: Transesterification with diols or amino-alcohols can introduce pendant hydroxyl or amine functionalities. These groups increase hydrophilicity and serve as handles for further reactions.

"Clickable" Groups: Reacting the polymer with propargyl alcohol (for an alkyne group) or an azide-containing alcohol (like 3-azidopropanol) would install pendant groups ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). umons.ac.be These "click" reactions are highly efficient and orthogonal, allowing for the attachment of complex molecules like peptides or fluorescent dyes under mild conditions. umons.ac.be

Crosslinking Moieties: Incorporating di-functional molecules through PPM can create crosslinked polymer networks. For example, reacting a portion of the ester groups with a diamine would form amide crosslinks, turning a soluble thermoplastic into an insoluble thermoset material or a swollen gel.

The table below details strategies for introducing these specific functionalities.

| Functional Group | Position | Derivatization Strategy | Required Reagent Example |

| Thiol (-SH) | Terminal | Aminolysis/reduction of RAFT end-group | Primary amine or reducing agent |

| Alkyne (-C≡CH) | Pendant | Transesterification | Propargyl alcohol |

| Azide (B81097) (-N₃) | Pendant | Transesterification | 3-Azidopropanol umons.ac.be |

| Amine (-NH₂) | Pendant | Transesterification | 2-Aminoethanol |

| Carboxylic Acid (-COOH) | Pendant | Hydrolysis of ester group | Strong acid or base |

This table outlines synthetic strategies for functionalizing poly(this compound) based on known reactions for polyacrylates.

Derivatization for Enhanced Analytical Detection and Separation

While the trifluoromethyl (-CF3) group provides a powerful and unambiguous signal in ¹⁹F NMR for polymer characterization, derivatization can be essential for other analytical techniques, particularly for detecting the monomer or small oligomers. acs.org Techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection often require the analyte to possess a strong chromophore (a light-absorbing chemical group). researchgate.net

The this compound monomer has some UV absorbance due to its aromatic ring, but its detection sensitivity at trace levels can be low or suffer from matrix interference. nih.gov To overcome this, derivatization strategies are employed to attach a chromophoric tag. A common approach for related benzyl compounds, such as benzyl halides, is to react them with a nucleophilic reagent that contains a highly conjugated system. nih.govrsc.org

For instance, a strategy analogous to the analysis of benzyl halides could be adapted. This involves reacting the acrylate monomer with a derivatizing agent like 1-(4-nitrophenyl)piperazine (B103982) (4-NPP). nih.gov This reagent reacts with the benzyl moiety (potentially requiring activation) to attach the nitrophenyl group, a very strong chromophore that shifts the maximum absorbance to a longer wavelength (e.g., ~392 nm), minimizing interference from other components in a sample. nih.gov

The table below compares the direct analysis with a potential derivatization method for enhancing detection.

| Analytical Method | Principle | Target | Advantage | Limitation |

| ¹⁹F NMR | Nuclear Magnetic Resonance of the ¹⁹F nucleus | Polymer, Monomer | Highly specific, quantitative, no derivatization needed acs.org | Low sensitivity compared to other methods, requires specialized equipment |

| HPLC-UV (Direct) | UV absorbance of the aromatic ring | Monomer, Polymer | Simple, no reaction required | Potential for low sensitivity and matrix interference nih.gov |

| HPLC-UV (Derivatization) | Attachment of a strong chromophore (e.g., nitrophenyl) | Monomer | High sensitivity and specificity, reduced interference researchgate.netnih.gov | Requires an additional reaction step, optimization of derivatization conditions |

Strategies for Bioconjugation and Surface Functionalization of Polymer Brushes

Polymer brushes—assemblies of polymer chains tethered by one end to a surface—are a versatile platform for creating functional materials. nih.gov Brushes made from poly(this compound) or its derivatives can be used to control surface properties like wettability and to attach biological molecules (bioconjugation).

The strategies for functionalizing these brushes mirror the PPM techniques discussed earlier but are applied to a surface-grafted polymer. A highly effective method involves synthesizing brushes from an "active ester" polymer, such as poly(pentafluorophenyl methacrylate), and then modifying them. rsc.org Similarly, a surface could first be modified to initiate RAFT polymerization, allowing for the growth of poly(this compound) brushes directly from the surface.

Once the brushes are in place, they can be functionalized for bioconjugation:

Active Ester Amidation: A common and powerful method is to create copolymer brushes of this compound and an active ester monomer, like pentafluorophenyl acrylate. The active ester groups readily react with primary amines, such as the lysine (B10760008) residues in proteins, to form stable amide bonds. rsc.org This provides a direct route for immobilizing biomolecules.

"Click" Chemistry: As described in section 5.2, pendant alkyne or azide groups can be introduced into the polymer brushes. A biomolecule (e.g., a peptide, protein, or oligonucleotide) functionalized with the complementary group can then be "clicked" onto the surface with high efficiency and specificity. umons.ac.be This is particularly useful as the reaction conditions are typically mild and biocompatible.

Hydrophilic Modification: To create biocompatible or "non-fouling" surfaces that resist protein adsorption, the brushes can be modified to be more hydrophilic. This can be achieved by hydrolyzing the benzyl esters to carboxylic acids, creating poly(acrylic acid) segments, or by transesterification with polyethylene (B3416737) glycol (PEG). umons.ac.benih.gov

These strategies enable the creation of "smart" surfaces whose properties can be finely tuned for applications in biosensors, medical implants, and cell culture substrates. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. For 3-(Trifluoromethyl)benzyl acrylate (B77674), DFT calculations can offer a detailed understanding of its intrinsic properties.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com

For 3-(Trifluoromethyl)benzyl acrylate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine these values. researchgate.net The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzyl (B1604629) ring is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzyl acrylate. This effect can enhance the electrophilicity of the molecule.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. A molecule with high chemical hardness is less reactive, whereas a high electrophilicity index indicates a strong capacity to accept electrons. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 | Correlates with the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Correlates with the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 6.30 | Indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness | η | 3.15 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | -4.35 | Represents the escaping tendency of electrons. |

| Electrophilicity Index | ω | 3.01 | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorinated organic molecules. They serve as an illustration of the data that would be obtained from a specific computational study.

Prediction of Spectroscopic Profiles and Vibrational Modes

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds.

For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretching of the acrylate group (typically around 1700-1730 cm⁻¹), C=C stretching of the vinyl group, and various vibrations associated with the trifluoromethyl-substituted benzene (B151609) ring. acs.org The C-F stretching vibrations of the -CF3 group are expected to appear in the 1100-1350 cm⁻¹ region. nist.gov Comparing the computed spectrum with an experimental one allows for precise peak assignments. windows.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Acrylate Ester | ~1725 |

| C=C Stretch | Vinyl Group | ~1635 |

| C-O Stretch | Ester | ~1270, ~1180 |

| C-F Symmetric/Asymmetric Stretch | Trifluoromethyl | ~1350, ~1170, ~1130 |

| C-H Aromatic Stretch | Benzene Ring | >3000 |

| C=C Aromatic Ring Stretch | Benzene Ring | ~1600, ~1450 |

Note: These are expected frequency ranges. Precise values would be obtained from DFT calculations, which may then be scaled to better match experimental data.

Conformational Analysis and Energy Barriers

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds linking the benzyl group to the acrylate moiety. Conformational analysis using DFT can identify the most stable conformers (lowest energy structures) and the energy barriers for rotation between them. researchgate.net

By systematically rotating the dihedral angles of interest and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis would reveal the preferred spatial arrangement of the benzyl and acrylate groups and the energy required to transition between different conformations. Such information is vital for understanding the molecule's physical properties and how it interacts with other molecules. For benzyl-containing esters, multiple stable conformers are typically found, with energy barriers between them on the order of a few kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations for Molecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with surrounding molecules like solvents or other polymer chains. bohrium.comfigshare.com

For this compound, all-atom MD simulations could be used to study its behavior in the liquid state or in solution. This would involve placing the molecule in a simulation box, often with solvent molecules, and observing its trajectory over nanoseconds. Key properties that can be calculated include radial distribution functions (to understand solvation structure) and the radius of gyration (for oligomers or polymers). figshare.com MD simulations are particularly useful for investigating the dynamics of the resulting polymer, poly(this compound), providing insights into chain flexibility, entanglement, and interactions in different environments. npl.co.uk The fluorinated group's influence on polymer chain packing and surface properties would be a key area of investigation. nih.gov

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions, including polymerizations. yok.gov.tr By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. researchgate.net

For the radical polymerization of this compound, computational studies can investigate the key steps:

Initiation: Modeling the decomposition of the initiator and its addition to the monomer.

Propagation: Calculating the activation energy for the addition of a growing polymer radical to a monomer unit. This is a crucial step that determines the rate of polymerization. acs.org

Chain Transfer: Investigating the possibility of hydrogen abstraction from the monomer, polymer, or solvent, which can limit the molecular weight. uni-goettingen.de

Termination: Modeling the combination or disproportionation of two polymer radicals.

These calculations can help predict the kinetic feasibility of the polymerization and understand how the trifluoromethyl group influences the reactivity of the vinyl group and the stability of the resulting radical species. acs.org

Prediction of Polymerization Behavior and Polymer Properties

Furthermore, once a virtual sample of the polymer is generated, MD simulations and other computational techniques can be used to predict its bulk properties. These can include:

Glass Transition Temperature (Tg): A key characteristic of amorphous polymers.

Mechanical Properties: Such as the Young's modulus, providing an indication of the material's stiffness.

Surface Properties: The presence of fluorinated groups is known to lower surface energy, which can be quantified through simulations. acs.orgresearchgate.net

Solubility: By calculating the free energy of mixing with different solvents. nih.gov

These predictive capabilities are invaluable for the rational design of polymers with specific, targeted properties for various applications.

Analytical Methodologies in Research on 3 Trifluoromethyl Benzyl Acrylate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of 3-(Trifluoromethyl)benzyl acrylate (B77674), offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 3-(Trifluoromethyl)benzyl acrylate. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, researchers can map the precise connectivity of atoms and confirm the presence of key structural motifs.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the vinyl protons of the acrylate group, the benzylic protons, and the aromatic protons. The vinyl protons typically appear as a set of three multiplets between δ 5.8 and 6.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to produce a singlet around δ 5.2 ppm. The four protons on the trifluoromethyl-substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.4 and 7.7 ppm chemicalbook.comnih.gov.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the ester at approximately δ 165 ppm, the vinyl carbons between δ 128 and 132 ppm, and the benzylic carbon around δ 65 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling, typically around δ 131 ppm rsc.orgchemicalbook.com. The CF₃ carbon itself is also observable as a quartet.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential technique for confirming the structure and purity. This spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift for a CF₃ group on a benzene ring typically appears around δ -63 ppm relative to CFCl₃ rsc.org. This analysis is highly specific and sensitive for fluorinated compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.4 - 7.7 | Multiplet | 4H, Aromatic protons |

| ¹H | 6.5 - 5.8 | 3 Multiplets | 3H, Vinyl protons (CH₂=CH-) |

| ¹H | ~5.2 | Singlet | 2H, Benzylic protons (-O-CH₂-Ar) |

| ¹³C | ~165 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | 122 - 135 | Multiple signals | Aromatic carbons |

| ¹³C | ~131 | Quartet | Carbon attached to CF₃ (¹JCF) |

| ¹³C | 128 - 132 | 2 Signals | Vinyl carbons (CH₂=CH-) |

| ¹³C | ~124 | Quartet | Trifluoromethyl carbon (¹JCF ≈ 272 Hz) |

| ¹³C | ~65 | Singlet | Benzylic carbon (-O-CH₂-Ar) |

| ¹⁹F | ~ -63 | Singlet | CF₃ group |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns.

Standard MS: In techniques like Electron Ionization (EI), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (230.06 g/mol ). Common fragmentation pathways for benzyl (B1604629) esters include cleavage of the benzylic C-O bond. This would lead to a prominent fragment ion corresponding to the 3-(trifluoromethyl)benzyl cation at m/z 159 uni-saarland.demiamioh.edu. Other fragments may arise from the loss of the entire acrylate group or rearrangements miamioh.edu.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₉F₃O₂), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition with high confidence bris.ac.uk. This technique is invaluable for distinguishing between compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound is characterized by several strong absorption bands:

C=O Stretch: A very strong and sharp peak is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester researchgate.net.

C=C Stretch: A peak in the 1630-1640 cm⁻¹ region corresponds to the carbon-carbon double bond of the acrylate moiety.

C-O Stretch: The C-O stretching vibrations of the ester group typically produce strong bands in the 1150-1300 cm⁻¹ range.

C-F Stretch: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ region nist.gov.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C bond stretching vibrations around 1450-1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Vinyl C-H | Stretch | 3010 - 3090 | Medium |

| Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Vinyl (C=C) | Stretch | 1630 - 1640 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| C-F (of CF₃) | Stretch | 1100 - 1400 | Strong |

| Ester (C-O) | Stretch | 1150 - 1300 | Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like acrylate monomers brjac.com.brgoogle.com. This compound can be separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column nih.govchromatographyonline.com. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds google.com. GC is frequently used to monitor the progress of the esterification reaction during synthesis and to determine the final purity of the product. The selection of an appropriate column, such as a mid-polarity column (e.g., DB-WAX or those with cyanopropylphenyl phases), is critical for achieving good separation nih.govresearchgate.net.

Liquid Chromatography (LC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing acrylate compounds, especially in cases where the sample is not suitable for GC due to low volatility or thermal instability e3s-conferences.org. For this compound, a reversed-phase HPLC method would be most common e3s-conferences.org. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727) researchgate.net. A UV detector is highly effective for detection, as the aromatic ring and the acrylate's conjugated system absorb UV light strongly perkinelmer.comradtech.org. HPLC is valuable for purity assessment and for the analysis of the compound in more complex matrices, such as polymer formulations or biological samples.

Thin-Layer Chromatography (TLC) for Reaction Progression and Screening

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions, such as the synthesis of this compound. umich.edu This method allows for the rapid, qualitative assessment of the reaction mixture, providing crucial insights into its progress. By spotting the reaction aliquot onto a TLC plate, typically coated with silica (B1680970) gel, chemists can observe the conversion of reactants into the desired product. umich.edu

The separation principle of TLC relies on the differential partitioning of compounds between the stationary phase (the silica gel) and the mobile phase (an eluent system). umich.edu As the eluent moves up the plate via capillary action, compounds travel at different rates depending on their polarity and affinity for the stationary phase. In the synthesis of this compound from 3-(trifluoromethyl)benzyl alcohol and acryloyl chloride, a researcher would spot the initial reactants and the reaction mixture at various time intervals on the same plate.

Visualization, often performed under UV light for aromatic compounds, reveals the spots corresponding to the reactants and the newly formed product. umich.edu The progress of the reaction is confirmed by the diminishing intensity of the reactant spots and the concurrent appearance and intensification of the product spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. A higher Rf value typically indicates lower polarity.

A hypothetical TLC analysis for the synthesis of this compound is presented below.

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) | Observation Notes |

|---|---|---|

| 3-(Trifluoromethyl)benzyl Alcohol (Reactant) | 0.25 | Spot diminishes over time. More polar, travels less. |

| Acryloyl Chloride (Reactant) | - | Often highly reactive; may not be easily visualized or may streak. |

| This compound (Product) | 0.60 | Spot appears and intensifies over time. Less polar than the alcohol reactant. |

Flash Chromatography for Product Isolation and Purification

Following the completion of a synthesis reaction, flash chromatography is a standard and efficient method for the isolation and purification of the target compound, this compound, from unreacted starting materials, catalysts, and byproducts. This technique is a form of preparative column chromatography that utilizes a stationary phase, typically silica gel, and a solvent system (eluent) pushed through the column under moderate pressure, which accelerates the separation process.

The selection of an appropriate eluent system, often guided by prior TLC analysis, is critical for achieving effective separation. A solvent gradient, starting with a less polar eluent and gradually increasing in polarity, is commonly employed to first elute non-polar impurities, followed by the product, and finally the more polar starting materials or byproducts. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed, typically via rotary evaporation, to yield the purified this compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate) |

| Detection Method | TLC with UV visualization or specific chemical stains |

Polymer Characterization Techniques

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for characterizing polymers, including poly(this compound). paint.org It separates polymer molecules based on their hydrodynamic volume in solution. paint.org The analysis provides critical information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.com The PDI value is a measure of the breadth of the molecular weight distribution in the polymer sample.

In a typical SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. paint.org Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to a greater extent, increasing their path length and causing them to elute later. paint.org The elution time is correlated with molecular weight by using a calibration curve constructed from polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate). polymer.co.kr Common solvents for fluorinated polyacrylates include tetrahydrofuran (B95107) (THF) and hexafluoroisopropanol (HFIP). nist.govnih.gov

| Parameter | Illustrative Value for a Hypothetical Sample | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 45,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 63,000 g/mol | An average that gives more weight to heavier molecules. |

| Polydispersity Index (PDI) | 1.40 | A measure of the uniformity of chain lengths in the polymer sample (Mw/Mn). |

Electron Microscopy (TEM, AFM) for Polymer Morphology and Aggregate Analysis

Electron microscopy techniques are powerful tools for visualizing the morphology of polymeric materials at the nanoscale. For poly(this compound), Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide detailed information about the structure of polymer particles, films, and aggregates. researchgate.net

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials. When poly(this compound) is synthesized via emulsion polymerization, TEM can be used to observe the size, shape, and size distribution of the resulting latex particles. researchgate.net Analysis of fluorinated polyacrylate particles often reveals spherical morphologies. researchgate.net In the case of core-shell particles, TEM can distinguish between the different polymer phases, provided there is sufficient electron density contrast.

Atomic Force Microscopy (AFM) is a scanning probe technique that maps the surface topography of a sample with high resolution. longdom.org For a thin film of poly(this compound), AFM can reveal details about surface roughness and phase separation. It is known that fluorinated components in polymers tend to migrate to the surface to lower the surface energy. researchgate.net AFM can be used to visualize these fluorine-rich domains and analyze their aggregation behavior on the film surface. researchgate.net

| Technique | Information Obtained | Typical Application for Poly(this compound) |

|---|---|---|

| TEM | Particle size, shape, and internal morphology (e.g., core-shell structure). | Characterizing latex particles from emulsion polymerization. |

| AFM | Surface topography, roughness, and phase morphology. | Analyzing the surface of polymer films to observe aggregation of trifluoromethyl groups. |

Thermal Analysis (Thermogravimetric Analysis) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. nih.gov The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). nih.gov The resulting data, a plot of mass versus temperature, reveals the temperatures at which the polymer degrades.

For poly(this compound), TGA provides key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). The incorporation of trifluoromethyl (-CF3) groups into a polymer backbone is known to enhance thermal stability due to the high strength of the C-F bond. acs.org Therefore, poly(this compound) is expected to exhibit high thermal stability compared to its non-fluorinated analogue, poly(benzyl acrylate). The TGA thermogram would show the percentage of mass loss at different temperatures, and the derivative of this curve (DTG) highlights the Tmax. dergi-fytronix.com

| Parameter | Illustrative Value for a Hypothetical Sample | Description |

|---|---|---|

| Decomposition Onset (Tonset) (5% mass loss) | 360 °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 410 °C | The temperature at which the rate of mass loss is highest. |

| Char Yield at 600 °C | 15% | The percentage of material remaining at a high temperature, indicating the formation of a stable carbonaceous residue. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)benzyl alcohol |

| Acryloyl chloride |

| Ethyl Acetate |

| Hexane |

| Hexafluoroisopropanol (HFIP) |

| Nitrogen |

| Poly(this compound) |

| Poly(benzyl acrylate) |

| Poly(methyl methacrylate) |

| Polystyrene |

| Tetrahydrofuran (THF) |

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. For acrylate (B77674) monomers, this includes exploring synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. Future research in the synthesis of 3-(Trifluoromethyl)benzyl acrylate and other trifluoromethylated acrylates is expected to focus on several key areas of green chemistry.

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for on-demand production. acs.org Research into continuous-flow systems for the synthesis of acrylate monomers has demonstrated high yields and minimized side-product formation within short reaction times. acs.org Applying these principles to the synthesis of fluorinated acrylates could lead to more efficient and sustainable manufacturing processes.

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes to catalyze the synthesis of acrylate monomers is an attractive alternative to conventional chemical methods, offering high specificity and operation under mild conditions, which avoids the use of harsh chemicals and the generation of toxic byproducts. rsc.org The development of robust biocatalysts for the production of fluorinated monomers from renewable feedstocks is a key area for future investigation. bohrium.com This could involve engineering enzymes capable of forming the carbon-fluorine bond, a significant challenge in synthetic chemistry. rsc.org

Furthermore, the use of renewable starting materials is a critical aspect of sustainable synthesis. Research into producing acrylic acid and its esters from bio-derived sources like lactic acid is gaining traction. tandfonline.com Integrating these bio-based pathways with fluorination technologies could significantly reduce the environmental footprint of producing compounds like this compound. Another green approach involves utilizing supercritical carbon dioxide (scCO2) as a solvent for the polymerization of fluorinated monomers, which can replace traditional fluorinated solvents that are often environmentally persistent. researchgate.net

Development of Novel Polymer Architectures with Tunable Properties

The versatility of polymerization techniques allows for the creation of macromolecules with complex and precisely controlled architectures. For trifluoromethylated acrylates, moving beyond simple linear homopolymers to more sophisticated structures can unlock a new range of material properties and functionalities.

Block copolymers , which consist of two or more distinct polymer chains linked together, are a major focus. By combining a block of a trifluoromethylated acrylate with a non-fluorinated block, materials with unique self-assembly behaviors and surface properties can be created. fluorine1.ru Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are instrumental in synthesizing well-defined block copolymers containing fluorinated segments. acs.org

Star-shaped polymers and dendritic polymers represent another frontier. These branched architectures can exhibit different solution and bulk properties compared to their linear counterparts. Research into star-shaped fluoropolymers has shown their potential in creating unique microdomain morphologies. zendy.io Dendrimers and hyperbranched polymers containing trifluoromethyl groups are being explored for applications in fields such as gene delivery, where their globular shape and numerous chain ends can be functionalized for specific biological interactions. rsc.orgnih.govresearchgate.net

The development of stimuli-responsive polymers from trifluoromethylated acrylates is also a rapidly growing area. These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or redox potential. scitechdaily.compaint.orgresearchgate.net For example, fluorinated polymers that respond to changes in their environment are being investigated for advanced applications in 19F Magnetic Resonance Imaging (MRI) and triggered drug release. cmu.edudocumentsdelivered.com

Integration into Advanced Functional Materials for Energy and Environmental Applications

The distinct properties of polymers derived from this compound and similar monomers, such as high thermal stability, chemical resistance, and unique electronic characteristics, make them prime candidates for use in advanced functional materials for energy and environmental applications.

In the energy sector, a significant area of research is the development of safer and more efficient batteries . Fluorine-modified acrylate-based gel polymer electrolytes (GPEs) are showing great promise for use in lithium-metal batteries. acs.orgacs.org The presence of fluorine-rich groups can enhance the electrochemical stability window, improve the lithium-ion transference number, and suppress the formation of lithium dendrites, leading to longer-lasting and safer batteries. acs.orgacs.org

Another key application is in solar energy . Fluorinated polymers are being investigated for use as coatings for solar cells. These coatings can serve multiple purposes, including as antireflection layers to improve light absorption and as protective layers to enhance durability and weather resistance. nih.govrsc.orgnih.gov The introduction of trifluoromethyl groups can also be used to tune the electronic properties of polymer donors in organic solar cells, potentially leading to higher power conversion efficiencies. mdpi.com

For environmental applications, polymers containing trifluoromethylated acrylates are being developed for gas separation membranes . The incorporation of fluorine groups into polymer structures can influence gas permeability and selectivity, which is crucial for applications such as carbon capture and hydrogen purification. researchgate.netmdpi.com The ability to tailor the polymer structure allows for the design of membranes with optimized performance for specific gas separations. youtube.com

Synergistic Approaches Combining Experimental and Computational Research

To accelerate the discovery and optimization of new materials based on trifluoromethylated acrylates, researchers are increasingly combining experimental synthesis and characterization with computational modeling and simulation. This synergistic approach allows for a deeper understanding of structure-property relationships and can guide the rational design of new materials.

For instance, in the development of polymer electrolytes for batteries, theoretical calculations are being used in conjunction with experimental data to elucidate the mechanism of ion conduction. researchgate.net By modeling how lithium ions interact with the fluorinated polymer chains, researchers can gain insights into how to design polymers with enhanced ionic conductivity and transference numbers.

Computational methods, such as Density Functional Theory (DFT), can also be used to predict the electronic properties of new monomers and polymers before they are synthesized. This can help to screen potential candidates for applications in organic electronics, such as solar cells, and focus experimental efforts on the most promising materials.

Furthermore, molecular dynamics simulations can provide valuable information about the morphology and dynamics of these polymers in the solid state or in solution. This is particularly important for understanding the self-assembly of block copolymers and the formation of micro- and nanostructures in thin films, which are critical for many applications.

Tailored Design of Trifluoromethylated Acrylates for Specific Material Performance Criteria

The influence of the trifluoromethyl group's position on the polymer's properties is a critical area of study. For example, the placement of the -CF3 group can affect the polymer's glass transition temperature, surface energy, and refractive index. acs.org Research has shown that even subtle changes in the monomer structure, such as the length of the fluorinated side chain, can have a significant impact on properties like gas diffusivity and solubility in polymer membranes. mdpi.com

Moreover, the distinction between aliphatic and aromatic fluorine groups can lead to different material properties. Studies on fluorinated polyimides have shown that aromatic fluorine groups can lead to a greater disruption of polymer chain packing, which in turn affects gas transport properties. nih.gov This highlights the importance of considering the specific chemical environment of the fluorine atoms when designing new monomers.

The trifluoromethyl group is often used as a bioisostere for other chemical groups, like a methyl or chloro group, in drug design to modulate properties such as lipophilicity and metabolic stability. wikipedia.org This concept of tailored design is also being applied in materials science to fine-tune the performance of trifluoromethylated acrylate polymers for specific applications, from creating highly hydrophobic and water-resistant coatings to developing materials with specific biological interactions. mdpi.commit.edu

Q & A

Basic: What are the recommended methods for synthesizing 3-(Trifluoromethyl)benzyl acrylate in laboratory settings?

Methodological Answer:

The synthesis typically involves two steps: (1) preparing the trifluoromethylbenzyl precursor and (2) esterification with acrylic acid.

- Step 1: Synthesis of 3-(Trifluoromethyl)benzyl bromide

Treat 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media to introduce the bromomethyl group . - Step 2: Esterification

Use nucleophilic substitution with acrylic acid under basic conditions (e.g., KCO in DMF) or employ the PPh/N-chlorobenzotriazole system for efficient ester bond formation .

Example Reaction Conditions:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acrylic acid, KCO | DMF | 80°C | 75–85% | |

| PPh/N-chlorobenzotriazole | THF | RT | 90–92% |

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- FTIR Spectroscopy : Confirm the acrylate C=O stretch (~1720 cm) and CF symmetric/asymmetric vibrations (1100–1250 cm) .

- NMR Analysis :

- H NMR: Benzyl protons (δ 4.8–5.2 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm).

- F NMR: CF group (δ -60 to -65 ppm) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

Store at –20°C under inert gas (Ar/N) to prevent hydrolysis or radical polymerization. Use amber vials to avoid UV-induced degradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced: What analytical techniques are critical for studying the thermal decomposition behavior of this compound-based polymers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.